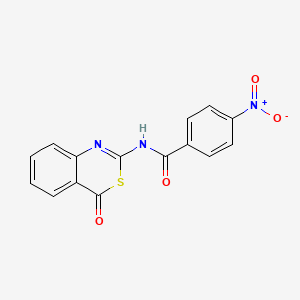

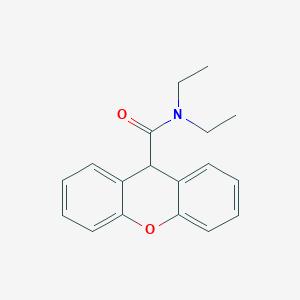

![molecular formula C23H25N5O2 B5544430 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a part of the broader family of pyrimidine derivatives, known for their varied biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential applications in various chemical and pharmaceutical fields, driven by its unique molecular architecture.

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as the one described, often involves condensation reactions, showcasing the compound's foundational structure and functional groups. For instance, the synthesis of related pyrido[3,4-d]pyrimidines has been achieved through condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, followed by reactions with trifluoromethanesulfonic anhydride and secondary amines (Kuznetsov, Nam, & Chapyshev, 2007). Similar methods can be adapted for the synthesis of N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide, emphasizing the importance of precise conditions for achieving the desired product.

Molecular Structure Analysis

The molecular structure and conformation of pyrimidine derivatives have been extensively studied using techniques like X-ray diffraction and Density Functional Theory (DFT). For example, a novel compound within the pyrimidine family was characterized using 13C NMR, 1H NMR, FT-IR, MS, and single crystal X-ray structural analysis, confirming its molecular structure and packing in the solid state dominated by hydrogen bonds (Zhou et al., 2021). These analytical methods are crucial for understanding the molecular geometry, electronic structure, and intermolecular interactions of N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide.

Chemical Reactions and Properties

Pyrimidine derivatives engage in a variety of chemical reactions, reflecting their chemical reactivity and functional versatility. The reactions can range from nucleophilic substitutions to cyclization, highlighting the compound's potential as a precursor for further chemical modifications and its reactivity towards different chemical agents. For instance, the cyclization of N-azolyl formamidines to polycondensed heterocycles with isoquinoline and indolo[2,3-c]pyridine structural fragments exemplifies the diverse chemical transformations these compounds can undergo (Bogza et al., 1997).

科学的研究の応用

Medical Imaging Applications

- PET Imaging Agent for Parkinson's Disease : A study focused on the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for visualizing the LRRK2 enzyme in Parkinson's disease. This compound was synthesized with a high radiochemical yield and purity, showing promise for medical imaging applications related to neurological conditions (Wang et al., 2017).

Antimicrobial Activity

- Pyrimidine-Triazole Derivatives : Research into the antimicrobial activity of synthesized pyrimidine-triazole derivatives based on a morpholino phenyl molecule has been conducted. These compounds were tested against various bacterial and fungal strains, highlighting the compound's potential in antimicrobial applications (Majithiya & Bheshdadia, 2022).

Synthesis of Novel Compounds

Polymer Synthesis : The synthesis and characterization of soluble polyimides derived from diamines, including those related to the morpholine compound, have been studied. These polyimides show excellent solubility, thermal stability, and potential for creating durable and flexible films, indicative of their applicability in material science (Imai, Maldar, & Kakimoto, 1984).

Cancer Research and Anti-Inflammatory Agents : Novel compounds synthesized from visnagenone and khellinone, incorporating morpholine and pyrimidine structures, have been evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds show promise as anticancer and anti-inflammatory agents, with significant potential for therapeutic applications (Abu‐Hashem et al., 2020).

Green Chemistry

- Biomass-Based Solvents in Catalysis : A study has been conducted on the use of biomass-derived solvents, such as 2-methyltetrahydrofuran and ethyl levulinate, in palladium-catalyzed aminocarbonylation reactions. This research highlights the potential of using green solvents in chemical synthesis, contributing to the development of more sustainable chemical processes (Uzunlu et al., 2023).

作用機序

特性

IUPAC Name |

N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c29-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)25-11-10-24-21-16-22(27-17-26-21)28-12-14-30-15-13-28/h1-9,16-17H,10-15H2,(H,25,29)(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRHJOACTASGLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544353.png)

![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)

![3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5544375.png)

![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)

![N-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5544407.png)

![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)